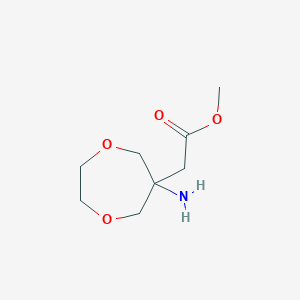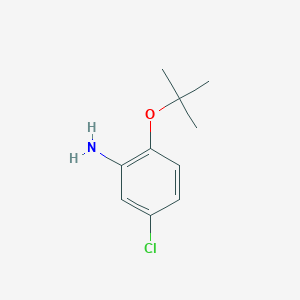
2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide: is a synthetic organic compound with the molecular formula C₁₂H₂₀N₂OS and a molecular weight of 240.37 g/mol . This compound is characterized by the presence of an amino group, a thiophene ring, and a pentanamide backbone, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is functionalized with a methyl group at the 2-position.
Amidation Reaction: The functionalized thiophene derivative undergoes an amidation reaction with 2-amino-4-dimethylpentanoic acid under controlled conditions, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized for scalability, and purification methods are adapted for industrial-scale operations.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pentanamide backbone, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding, contributing to the understanding of biological processes.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide involves its interaction with molecular targets such as enzymes or receptors. The amino group and thiophene ring play crucial roles in binding to active sites, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparación Con Compuestos Similares
- 2-amino-N,4-dimethyl-N-(phenylmethyl)pentanamide
- 2-amino-N,4-dimethyl-N-(furan-2-ylmethyl)pentanamide
- 2-amino-N,4-dimethyl-N-(pyridin-2-ylmethyl)pentanamide
Comparison:
- 2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to phenyl, furan, or pyridine rings.
- The thiophene ring enhances the compound’s ability to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity in biological systems.
Propiedades
Fórmula molecular |
C12H20N2OS |
|---|---|
Peso molecular |
240.37 g/mol |
Nombre IUPAC |
2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C12H20N2OS/c1-9(2)7-11(13)12(15)14(3)8-10-5-4-6-16-10/h4-6,9,11H,7-8,13H2,1-3H3 |
Clave InChI |
PHICWTGYLQSQSV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)N(C)CC1=CC=CS1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butyl[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B13303697.png)
![2-[(Heptan-2-yl)amino]propane-1,3-diol](/img/structure/B13303706.png)

![2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde](/img/structure/B13303724.png)
![2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13303731.png)

![2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole](/img/structure/B13303760.png)


![2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid](/img/structure/B13303766.png)


![4-Butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13303778.png)
